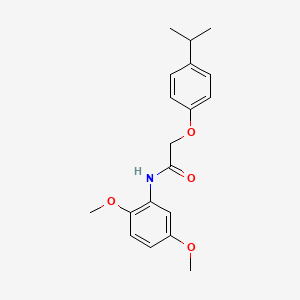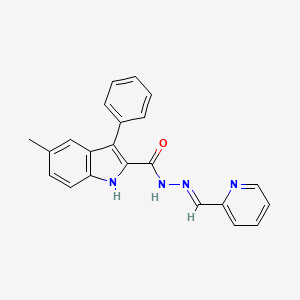
5-amino-1-(4-fluorophenyl)-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-amino-1-(4-fluorophenyl)-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide” belongs to a class of chemicals that are of significant interest in materials science and pharmacology due to their unique structural features and biological activities. These compounds, particularly those containing the 1,2,3-triazole ring, are known for their diverse chemical reactions and properties which make them valuable in various applications, including as potential therapeutics.
Synthesis Analysis
The synthesis of similar triazole compounds often involves the use of cycloaddition reactions, as seen in the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which provides a foundation for the creation of triazole-based scaffolds (S. Ferrini et al., 2015). Such methodologies highlight the versatility of triazole compounds in synthesizing complex molecules with biological activity.
Molecular Structure Analysis
The crystal structure of compounds related to triazoles, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, is determined through techniques like X-ray crystallography, providing insights into their molecular configuration and potential interaction sites for biological activity (Xuechen Hao et al., 2017).
Chemical Reactions and Properties
Triazole compounds undergo various chemical reactions, including the Dimroth rearrangement, which is significant in altering their chemical structure and enhancing their biological activities (D. R. Sutherland & G. Tennant, 1971). These reactions are crucial for modifying the chemical properties of triazole derivatives for specific applications.
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, of triazole compounds can be inferred from studies on similar molecules. For example, research on the synthesis and properties of 2-aryl-5-amino-1,2,3-triazoles reveals that these compounds exhibit fluorescence and have potential applications as fluorescent tags, indicating their stability and photophysical properties (Kseniya D. Gavlik et al., 2017).
Scientific Research Applications
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
The compound is a valuable molecule for the preparation of biologically active compounds and peptidomimetics based on the triazole scaffold. A ruthenium-catalyzed synthesis approach has been developed to address the Dimroth rearrangement, enabling the creation of protected versions of this triazole amino acid. These compounds have shown potential as HSP90 inhibitors, indicating their relevance in the development of new therapeutic agents (Ferrini et al., 2015).
Microwave-assisted Synthesis for Heterocyclic Compounds
A microwave-assisted synthesis method provided a strategy for the regioselective synthesis of related triazole compounds. This approach, along with theoretical studies, highlights the compound's versatility in creating strategic intermediates for further chemical transformations (Moreno-Fuquen et al., 2019).
Antitumor Activity and Structural Analysis
The antitumor potential of structurally related compounds has been investigated, demonstrating the compound's role in inhibiting cancer cell proliferation. This provides a basis for the development of new anticancer therapies (Hao et al., 2017).
Antiviral Agents and Inhibitors of Polynucleotide Biosynthesis
Compounds within the same chemical family have been studied for their antiviral activities, showing potential as broad-spectrum antiviral agents. This indicates the compound's relevance in the research and development of new antiviral drugs (De Cercq & Luczak, 1975).
properties
IUPAC Name |
5-amino-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2/c15-9-3-5-10(6-4-9)20-13(16)12(18-19-20)14(21)17-8-11-2-1-7-22-11/h1-7H,8,16H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMCASMSNNCRPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl]-4-ethoxyaniline](/img/structure/B5526279.png)

![ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinyl)-1-piperidinecarboxylate oxalate](/img/structure/B5526307.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(1H-imidazol-1-yl)benzoyl]-3-methylpiperidine](/img/structure/B5526324.png)
![3-[2-[(3-hydroxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5526329.png)

![5-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5526342.png)
![3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5526349.png)
![7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5526361.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5526371.png)
![6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5526380.png)
![N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5526381.png)
![(4S)-3-(2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5526395.png)